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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

Cat. No.: B2745620 Get Quote

This guide provides a detailed comparison of the kinase inhibitor selectivity profiles of LDN-

209929 and LDN-192960 for researchers, scientists, and drug development professionals. The

information is presented to facilitate an objective evaluation of their performance based on

available experimental data.

Introduction
LDN-192960 was initially identified as a potent inhibitor of Haspin kinase, a serine/threonine

kinase essential for the proper alignment of chromosomes during mitosis. However,

subsequent profiling revealed significant off-target activity, most notably against Dual-specificity

tyrosine-regulated kinase 2 (DYRK2). LDN-209929 was developed as an optimized analog of

LDN-192960 with the goal of improving selectivity for Haspin kinase. This guide outlines the

key differences in the selectivity profiles of these two compounds.

Selectivity Profile Comparison
The inhibitory activity of LDN-209929 and LDN-192960 has been assessed against a panel of

kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50),

providing a quantitative comparison of their potency and selectivity.
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Kinase Target
LDN-209929 IC50
(nM)

LDN-192960 IC50
(nM)

Reference

Haspin <60 10 [1]

DYRK2 9900 48 [1][2]

DYRK1A Not Reported 100 [2]

DYRK3 Not Reported 19 [2]

CLK1 Not Reported 210 [2]

PIM1 Not Reported 720 [2]

Key Observation: LDN-209929 demonstrates a significantly improved selectivity for Haspin

over DYRK2, with a 180-fold greater IC50 value for DYRK2 compared to its potent inhibition of

Haspin. In contrast, LDN-192960 is a potent dual inhibitor of both Haspin and DYRK2, and also

shows considerable activity against other members of the DYRK family and other kinases like

CLK1 and PIM1.[1][2]

Signaling Pathway Context
Haspin kinase plays a crucial role in the G2/M phase of the cell cycle. Its primary known

substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This

phosphorylation event is a key step in the recruitment of the chromosomal passenger complex

(CPC), including Aurora B kinase, to the centromeres. The proper localization of the CPC is

essential for accurate chromosome segregation during mitosis. Inhibition of Haspin disrupts this

process, leading to mitotic defects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20836251/
https://pubmed.ncbi.nlm.nih.gov/20836251/
https://www.medchemexpress.com/LDN-192960.html
https://www.medchemexpress.com/LDN-192960.html
https://www.medchemexpress.com/LDN-192960.html
https://www.medchemexpress.com/LDN-192960.html
https://www.medchemexpress.com/LDN-192960.html
https://pubmed.ncbi.nlm.nih.gov/20836251/
https://www.medchemexpress.com/LDN-192960.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2745620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role of Haspin in G2/M Transition
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Role of Haspin in Mitotic Progression
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Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. A common

method for this is a biochemical kinase assay, often performed in a high-throughput format.

Below is a generalized protocol for a time-resolved fluorescence resonance energy transfer

(TR-FRET) based kinase assay, which is a common method for determining IC50 values.

Objective: To determine the concentration at which a test compound (e.g., LDN-209929 or

LDN-192960) inhibits 50% of the activity of a specific kinase.

Materials:

Purified recombinant kinase (e.g., Haspin, DYRK2)

Kinase-specific substrate (e.g., biotinylated peptide)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

Test compounds (LDN-209929, LDN-192960) serially diluted in DMSO

Detection reagents:

Europium-labeled anti-phospho-substrate antibody

Streptavidin-Allophycocyanin (SA-APC)

Stop solution (e.g., EDTA)

384-well microplates

Plate reader capable of TR-FRET measurements

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a

small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include control
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wells with DMSO only (no inhibitor).

Kinase Reaction:

Prepare a kinase/substrate master mix in kinase assay buffer.

Add the kinase/substrate mix to the wells containing the test compounds.

Initiate the kinase reaction by adding ATP to all wells.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Reaction Termination: Stop the kinase reaction by adding a stop solution containing EDTA.

Detection:

Add the detection reagents (Europium-labeled antibody and SA-APC) to all wells.

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes)

to allow for antibody binding.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

Data Analysis:

Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Workflow for TR-FRET Kinase Assay
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TR-FRET Kinase Assay Workflow
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Conclusion
The data presented in this guide highlights the successful optimization of LDN-192960 to yield

LDN-209929, a more selective inhibitor of Haspin kinase. While LDN-192960 acts as a potent

dual inhibitor of Haspin and DYRK2, LDN-209929 demonstrates a significantly reduced affinity

for DYRK2, making it a more suitable tool for specifically probing the biological functions of

Haspin. Researchers should consider these distinct selectivity profiles when selecting an

inhibitor for their studies to ensure that the observed biological effects can be confidently

attributed to the inhibition of the intended target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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